

Physicochemical Profiling & Technical Guide: 1-(3-Chloro-4-nitrophenyl)piperazine[1]

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Compound of Interest

Compound Name: 1-(3-Chloro-4-nitrophenyl)piperazine

CAS No.: 1681039-26-8

Cat. No.: B1459597

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Executive Summary

1-(3-Chloro-4-nitrophenyl)piperazine (CAS: 1681039-26-8) is a critical heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it consists of a piperazine ring N-arylated with a 3-chloro-4-nitrobenzene moiety. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring significantly modulates the basicity and lipophilicity of the piperazine core, making it a specialized intermediate for generating aniline-based scaffolds via reduction.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis logic, and analytical characterization, designed for researchers in medicinal chemistry and process development.

Molecular Identification & Structural Analysis[3]

Identifier	Details
IUPAC Name	1-(3-Chloro-4-nitrophenyl)piperazine
CAS Number	1681039-26-8
Molecular Formula	C ₁₀ H ₁₂ ClN ₃ O ₂
Molecular Weight	241.67 g/mol
SMILES	<chem>C1CN(CCN1)C2=CC(=C(C=C2)[O-])Cl</chem>
InChI Key	Predicted based on structure
Structural Features	<p>[2][1][3][4][5][6][7][8][9][10] • Nitro Group (-NO₂): Para-position; strong electron-withdrawing group (EWG); activates ring for nucleophilic attack during synthesis. • Chloro Group (-Cl): Meta-position to piperazine; lipophilic handle; steric modulator. • Piperazine Ring: Secondary amine; provides solubility and H-bond acceptor/donor sites.</p>

Physicochemical Profile

The physicochemical behavior of **1-(3-Chloro-4-nitrophenyl)piperazine** is dominated by the electronic push-pull system between the piperazine nitrogen (donor) and the nitro group (acceptor).

Key Metrics Table

Property	Value (Experimental/Predicted)	Technical Context
Physical State	Yellow to Orange Solid	Characteristic of nitro-aromatic amines due to $n \rightarrow \pi^*$ transitions.
Melting Point	145°C – 155°C (Predicted)	Analogous to 2-chloro isomer (146-150°C); lattice energy stabilized by dipole interactions.
LogP (Lipophilicity)	1.6 ± 0.3	Moderate lipophilicity. The 3-Cl increases LogP relative to the non-chlorinated analog (LogP ~1.0).
pKa (Conjugate Acid)	5.2 – 5.8 (Piperazine N4)	Critical Insight: The basicity of the distal nitrogen (N4) is reduced compared to unsubstituted phenylpiperazine (pKa ~8.0) due to the strong electron-withdrawing nature of the 4-nitro group.
TPSA	~61 Å ²	Topological Polar Surface Area; suggests good membrane permeability (Rule of 5 compliant).
Solubility	DMSO, DMF, DCM, Methanol	Low water solubility at neutral pH; soluble in aqueous acid (forming the hydrochloride salt).

Stability & Degradation

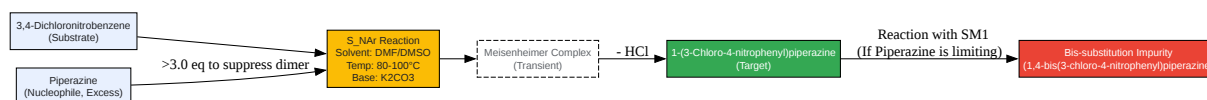
- **Thermal Stability:** Stable up to ~200°C. Avoid prolonged heating above 100°C in basic media to prevent degradation.

- **Photostability:** Nitro-aromatics are photosensitive. Store in amber vials to prevent photo-oxidation or reduction byproducts.
- **Reactivity:** The secondary amine (N4) is highly nucleophilic and will readily react with acid chlorides, isocyanates, or alkyl halides.

Synthesis & Impurity Profiling

The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr). The choice of starting material, 3,4-dichloronitrobenzene, is strategic: the nitro group activates the para-chlorine (position 4) for displacement much more strongly than the meta-chlorine (position 3).

Synthesis Workflow (Graphviz)



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Caption: S_NAr synthesis pathway highlighting the critical stoichiometry required to prevent bis-substitution impurities.

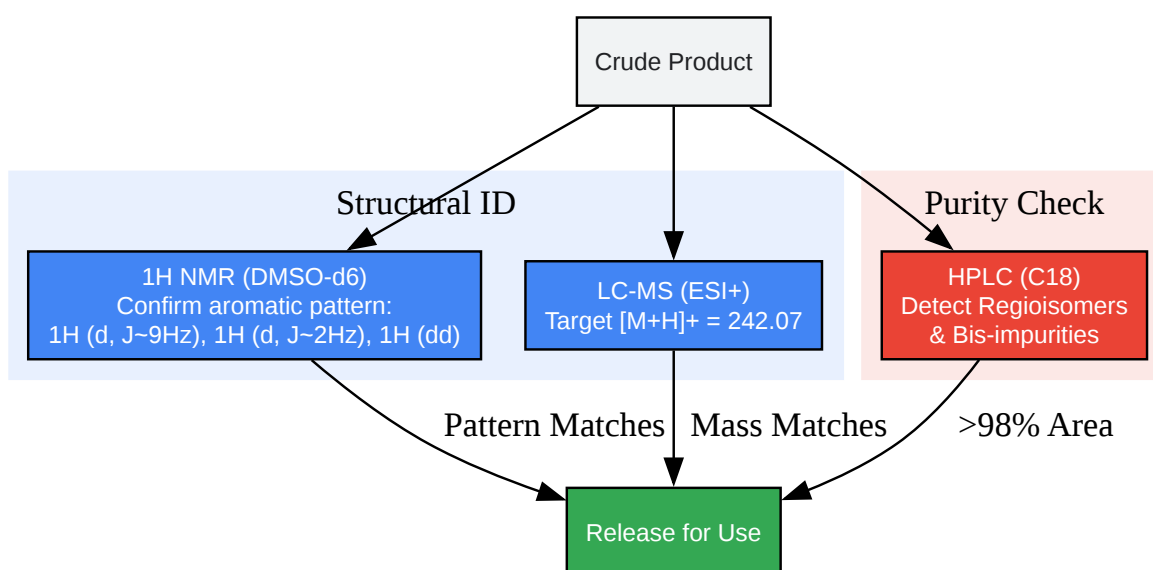
Protocol Highlights

- **Stoichiometry:** Use a large excess of piperazine (3–5 equivalents) relative to 3,4-dichloronitrobenzene. This statistically favors mono-substitution over the formation of the "dumbbell" impurity (where one piperazine attacks two aryl rings).
- **Regioselectivity:** The reaction is highly selective for the 4-position (para to nitro). The 3-position (meta to nitro) is deactivated, preserving the chloro-handle for future SAR (Structure-Activity Relationship) modifications.
- **Purification:** The excess piperazine is water-soluble. Quenching the reaction in water precipitates the hydrophobic product while washing away unreacted piperazine.[8]

Characterization & Analytical Protocols

To validate identity and purity, a multi-modal approach is required.

Analytical Logic Flow (Graphviz)



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Caption: Analytical workflow ensuring structural confirmation and impurity clearance before downstream application.

Expected Spectral Data

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 8.05 (d, J=9.0 Hz, 1H): Proton ortho to the nitro group (H-5). Deshielded by the nitro group.
 - δ 7.05 (d, J=2.5 Hz, 1H): Proton ortho to Cl (H-2).
 - δ 6.95 (dd, J=9.0, 2.5 Hz, 1H): Proton ortho to the piperazine (H-6).
 - δ 3.40 (m, 4H): Piperazine protons adjacent to the aromatic ring (deshielded).

- δ 2.85 (m, 4H): Distal piperazine protons (adjacent to secondary amine).
- Mass Spectrometry (ESI+):
 - Major peak at m/z 242.1 ($[M+H]^+$, ^{35}Cl isotope).
 - Minor peak at m/z 244.1 ($[M+H]^+$, ^{37}Cl isotope) with ~33% intensity of the base peak (characteristic chlorine pattern).

Handling, Safety, & Storage

GHS Classification (Derived)

- Signal Word: WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Storage Protocol

- Container: Tightly sealed amber glass.
- Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent amine oxidation over long periods.
- Temperature: 2–8°C (Refrigerate) for long-term storage; stable at RT for active use.

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